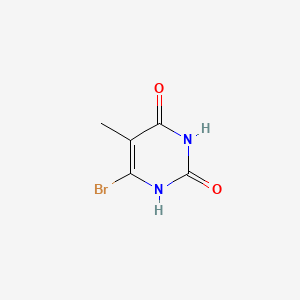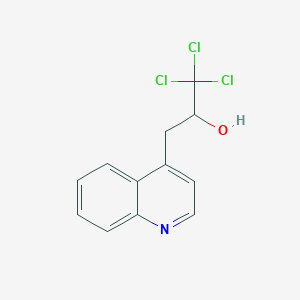
1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL is a chemical compound with the molecular formula C12H10Cl3NO It is known for its unique structure, which includes a quinoline ring attached to a trichloropropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL typically involves the reaction of quinoline derivatives with trichloropropanol under specific conditions. One common method includes the following steps:
Starting Materials: Quinoline and trichloropropanol.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the trichloropropanol moiety into other alcohols or hydrocarbons.
Substitution: The chlorine atoms in the trichloropropanol moiety can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Ammonia (NH3), thiols (R-SH).
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted trichloropropanol compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the trichloropropanol moiety may interact with enzymes and proteins, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-TRICHLORO-3-(QUINOLIN-2-YL)PROPAN-2-OL: Similar structure but with the quinoline ring attached at a different position.
1,1,1-TRICHLORO-3-(PYRIMIDIN-4-YL)PROPAN-2-OL: Contains a pyrimidine ring instead of a quinoline ring.
Uniqueness
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL is unique due to its specific quinoline attachment, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
6338-93-8 |
|---|---|
Molekularformel |
C12H10Cl3NO |
Molekulargewicht |
290.6 g/mol |
IUPAC-Name |
1,1,1-trichloro-3-quinolin-4-ylpropan-2-ol |
InChI |
InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-8-5-6-16-10-4-2-1-3-9(8)10/h1-6,11,17H,7H2 |
InChI-Schlüssel |
UHPNIRAMQCYUHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


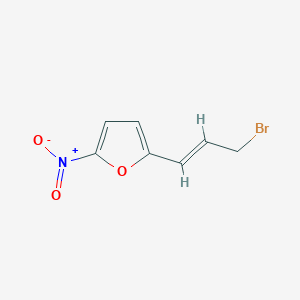
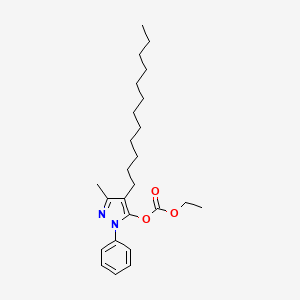
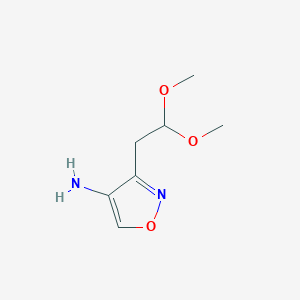

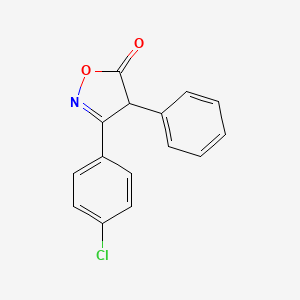
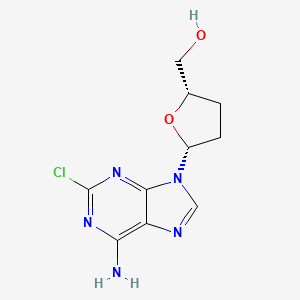
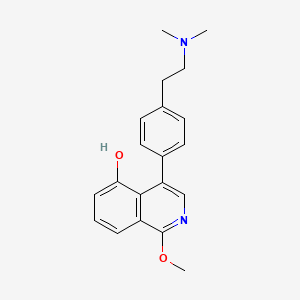

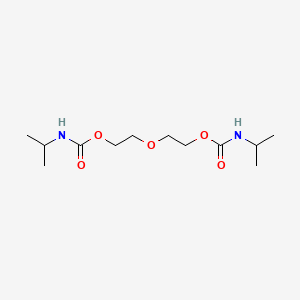
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
